(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate
Overview
Description
(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a phthalimide group, an amino group, and an ethyl ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves the following steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.
Introduction of the Aminophenyl Group: The phthalimide intermediate is then reacted with a halogenated aminophenyl compound under basic conditions to introduce the aminophenyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The phthalimide group can be reduced to form the corresponding amine.
Substitution: The ethyl ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phthalimide group can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate: The enantiomer of the compound with different stereochemistry.
Ethyl 3-(4-nitrophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate: A similar compound with a nitro group instead of an amino group.
Methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
ethyl (2S)-3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23/h3-10,16H,2,11,20H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYROTMZMTMCWEP-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132895 | |
Record name | Ethyl (αS)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74743-23-0 | |
Record name | Ethyl (αS)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74743-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (αS)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (S)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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